[(2S,3S,4S,5S,6S)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
Structure
2D Structure
Properties
CAS No. |
441769-43-3 |
|---|---|
Molecular Formula |
C31H38O16 |
Molecular Weight |
666.6 g/mol |
IUPAC Name |
[(2S,3S,4S,5S,6S)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m1/s1 |
InChI Key |
JBGBPOYDCGQCJC-BSTVNRMNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Acetylacteoside
Botanical Sources of Acetylacteoside
Acetylacteoside has been identified in several plant genera, with significant concentrations found in species of Cistanche and Orobanche.
Cistanche deserticola, often referred to as "Ginseng of the desert," is a perennial parasitic herb native to arid and semi-arid regions of the Northern Hemisphere, with primary production in China (Inner Mongolia, Xinjiang, Ningxia, Gansu, and Qinghai) and occurrences in Iran, India, and Mongolia researchgate.netnih.gov. The succulent stem of Cistanche species is recognized as the main medicinal part mdpi.com.
Acetylacteoside, along with other phenylethanoid glycosides like echinacoside (B191147) and acteoside, are principal constituents found in the stems of Cistanche deserticola researchgate.netresearchgate.netbiocrick.comnih.govchemfaces.commdpi.comdxycdn.comfrontiersin.orgdntb.gov.ua. Studies analyzing different ecotypes of C. deserticola have indicated variations in PhG content, with 2'-acetylacteoside identified as a potential chemical marker to differentiate these ecotypes dxycdn.comresearchgate.netnih.gov. For instance, research noted a decreasing trend in PhG content from saline-alkali land to sandy land ecotypes dxycdn.com. In Cistanche tubulosa, another species within the genus, acetylacteoside is also present alongside echinacoside and acteoside biocrick.comchemfaces.comjst.go.jp. Similarly, Cistanche salsa and Cistanche phelypaea have been reported to contain acetylacteoside biocrick.comchemfaces.comnih.govqu.edu.qa.
Beyond the Cistanche genus, acetylacteoside and related phenylethanoid glycosides have been detected in other plant families.
Brandisia: Acetylacteoside (referred to as 2'-acetylacteoside) has been isolated from Brandisia hancei, a medicinal herb found in southwestern China. It co-occurs with other PhGs such as acteoside, poliumoside, and brandioside (B236842) researchgate.netchemsrc.comtandfonline.com.
Orobanche: Species within the Orobanche genus, particularly Orobanche cernua, are known to contain acetylacteoside. Studies have identified acteoside, isoacteoside (B1238533), and 2'-acetylacteoside as major phenylethanoid glycosides in O. cernua researchgate.netnih.govresearchgate.net.
Other Genera: Phenylethanoid glycosides, including those structurally related to acetylacteoside, are broadly distributed in plants of the order Lamiales nih.govscispace.com. Other genera where related compounds have been identified include Ligustrum, Veronica, Pedicularis, Buddleja, Callicarpa, Clerodendron, Boschniakia, Osmanthus, Aloysia, and Verbena jst.go.jpnih.govnih.govresearchgate.netthieme-connect.de.
Table 1: Botanical Sources of Acetylacteoside and Related Phenylethanoid Glycosides
| Genus | Species | Acetylacteoside Presence | Notes |
| Cistanche | C. deserticola | Present | Major constituent in stems; content varies by ecotype researchgate.netresearchgate.netbiocrick.comnih.govchemfaces.commdpi.comdxycdn.comfrontiersin.orgdntb.gov.ua |
| C. tubulosa | Present | Principal constituent alongside echinacoside and acteoside biocrick.comchemfaces.comjst.go.jp | |
| C. salsa | Present | Isolated along with acteoside biocrick.comchemfaces.comnih.gov | |
| C. phelypaea | Present | Identified with acteoside and tubuloside A qu.edu.qa | |
| Brandisia | B. hancei | Present | Isolated along with acteoside, poliumoside, and brandioside researchgate.netchemsrc.comtandfonline.com |
| Orobanche | O. cernua | Present | Major phenylethanoid glycoside alongside acteoside and isoacteoside researchgate.netnih.govresearchgate.net |
| Aloysia | A. polystachya | Related compounds present | Contains acteoside, isoacteoside, and 6'-acetylacteoside thieme-connect.de |
| Verbena | V. litoralis | Present | Identified as a constituent researchgate.net |
| Osmanthus | O. fragrans | Related compounds present | Contains acteoside jst.go.jpnih.gov |
Biosynthetic Pathways and Precursors of Acetylacteoside
Acetylacteoside belongs to the class of phenylethanoid glycosides (PhGs), characterized by a core structure comprising a C6-C2 unit linked to β-glucopyranose nih.gov. The biosynthesis of these compounds is intricately linked to plant secondary metabolism, drawing from primary metabolic pathways.
The biosynthesis of acetylacteoside involves the assembly of several key molecular components: a caffeoyl moiety, a hydroxytyrosol (B1673988) moiety, and saccharide units (glucose and rhamnose) acs.org.
Caffeoyl Moiety: This part of the molecule is derived from the amino acid phenylalanine through the cinnamate (B1238496) pathway acs.orgnih.gov.
Hydroxytyrosol Moiety: The hydroxytyrosol component originates from the amino acid tyrosine, proceeding via intermediates such as tyramine (B21549) and dopamine (B1211576) acs.orgnih.gov.
Saccharide Units: Glucose and rhamnose are attached via glycosidic linkages.
The shikimate pathway serves as the foundational route for the production of both phenylalanine and tyrosine acs.org. Research indicates that supplementing plant cell cultures with phenylalanine and tyrosine can enhance the accumulation of PhGs like acetylacteoside researchgate.netnih.gov. The biosynthesis pathway also involves crucial modification reactions such as hydroxylation, glycosylation, and acylation (which accounts for the "acetyl" group in acetylacteoside) nih.gov.
The activation of enzymes like phenylalanine ammonia-lyase (PAL) by biotic stress, such as fungal pathogen attack, can stimulate PhG synthesis redalyc.orgscielo.org.mx. Furthermore, elicitation with cell wall oligosaccharides from certain fungi has been shown to boost PhG biosynthesis by increasing PAL activity redalyc.orgscielo.org.mx.
Plant secondary metabolism encompasses the synthesis of a vast array of specialized compounds, including PhGs, which, while not directly essential for basic growth, are vital for a plant's survival and interaction with its environment wikipedia.orgnih.govnih.govresearchgate.net. These compounds are synthesized using building blocks and enzymes originating from primary metabolism wikipedia.org. The phenylpropanoid pathway, initiated by phenylalanine, is a central metabolic route for the production of many secondary metabolites, including the caffeoyl component of PhGs wikipedia.orgnih.gov. Enzymes such as UDP-glycosyltransferases and peroxidases play specific roles in the formation of PhGs nih.gov.
The complexity and relatively low concentrations of many plant secondary metabolites in their natural state often pose challenges for large-scale production. Consequently, metabolic engineering strategies are being explored to reconstruct these biosynthetic pathways in microbial systems, offering a more accessible and scalable alternative to traditional plant cultivation or chemical synthesis nih.gov.
Compound Table
Advanced Methodologies for Acetylacteoside Isolation and Purification
Extraction Techniques for Acetylacteoside
The initial step in isolating acetylacteoside is its extraction from the raw plant material. The choice of extraction technique is pivotal, as it significantly influences the efficiency and selectivity of the process.
Solvent-based extraction is a foundational technique for isolating acetylacteoside. The selection of an appropriate solvent is crucial and is determined by the polarity of the target compound. researchgate.net Acetylacteoside, as a phenylethanoid glycoside, is a polar molecule, making polar solvents the preferred choice for its extraction. researchgate.net
Commonly employed solvents include aqueous solutions of ethanol (B145695) and methanol (B129727). researchgate.net For instance, research on Cistanche deserticola found that 70% methanol was the most suitable solvent for extraction, outperforming other concentrations. jfda-online.com Another study determined that 100% methanol was the ideal extraction solvent for obtaining high yields of marker components, including acetylacteoside, from different parts of cultivated C. deserticola. mdpi.com Similarly, 80% aqueous ethanol has been effectively used to extract phenylethanoid glycosides from Plantago asiatica. jlu.edu.cn
A multistep extraction process, known as successive extraction, is often utilized to pre-purify the extract. This typically involves an initial extraction with a non-polar solvent, such as hexane, to remove lipids and other non-polar impurities (defatting). jlu.edu.cnresearchgate.net Following this, the plant material is extracted with a more polar solvent like n-butanol to isolate the glycosides. jlu.edu.cnresearchgate.net Conventional methods like Soxhlet extraction have also been applied, where the powdered plant material is continuously extracted with a solvent like petroleum ether. imist.ma
Table 1: Comparison of Solvents Used in Acetylacteoside Extraction
| Plant Source | Solvent System | Extraction Method | Reference |
|---|---|---|---|
| Cistanche deserticola | 70% Methanol | Ultrasonic & Reflux | jfda-online.com |
| Cistanche deserticola | 100% Methanol | Ultrasonic | mdpi.com |
| Plantago asiatica L. | 80% Aqueous Ethanol, then n-Butanol | Maceration & Liquid-Liquid Partitioning | jlu.edu.cn |
| Plantago psyllium L. | n-Butanol (after water extraction and defatting with hexane) | Liquid-Liquid Partitioning | researchgate.net |
Ultrasonic-Assisted Extraction (UAE) is a modern and highly efficient technique that enhances extraction yields and reduces processing time compared to conventional methods. nih.govplos.org The method utilizes high-power, low-frequency ultrasound waves to generate acoustic cavitation in the solvent. hielscher.com This phenomenon creates intense shear forces that mechanically disrupt plant cell walls, facilitating the release of intracellular compounds like acetylacteoside into the solvent. plos.orghielscher.com
The effectiveness of UAE is dependent on several key parameters, which are often optimized using statistical approaches like Response Surface Methodology (RSM) to maximize yield. plos.orgscielo.br These parameters include:
Solvent Concentration: The type and concentration of the solvent are critical. For many phenolic compounds, an ethanol concentration of around 50-75% is found to be optimal. plos.orgscielo.brmdpi.com
Extraction Time: While longer times can increase yield, prolonged exposure to ultrasonic waves may lead to the degradation of sensitive compounds. mdpi.com Studies have shown that optimal times can range from 30 to 85 minutes. mdpi.complos.orgmdpi.com
Temperature: Higher temperatures can improve solvent efficiency and mass transfer, but excessive heat can degrade acetylacteoside. Optimal temperatures are often found in the range of 50-65°C. plos.orgscielo.br
Ultrasonic Power/Amplitude: Higher power increases the intensity of cavitation, but like time and temperature, excessive power can be destructive. mdpi.com
Solid-to-Solvent Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. pensoft.net
In one study on C. deserticola, ultrasonic extraction in a water bath at 40 kHz for 40 minutes was employed. mdpi.com Optimization studies on other plants have identified optimal conditions such as using 56% ethanol at 54°C for 55 minutes. scielo.br
Table 2: Examples of Optimized Parameters in Ultrasonic-Assisted Extraction
| Parameter | Optimized Range/Value | Rationale | Reference(s) |
|---|---|---|---|
| Ethanol Concentration | 50-75% | Balances polarity for effective dissolution of phenolics. | plos.orgscielo.brmdpi.com |
| Extraction Time | 30-85 min | Sufficient time for compound release without significant degradation. | plos.orgmdpi.commdpi.com |
| Temperature | 54-64°C | Enhances solubility and diffusion while minimizing thermal degradation. | plos.orgscielo.br |
| Ultrasonic Power | 87.5-92 W | Provides adequate energy for cell disruption without destroying target compounds. | mdpi.commdpi.com |
| Solid-to-Liquid Ratio | 1:14 - 1:30 (g/mL) | Ensures a sufficient solvent volume for effective mass transfer. | mdpi.compensoft.net |
Chromatographic Purification Strategies for Acetylacteoside
Following extraction, the crude extract contains a mixture of compounds. To isolate acetylacteoside to a high degree of purity, various chromatographic techniques are employed, often in a multi-step strategy.
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid partition chromatography technique used for the preparative separation of acetylacteoside. nih.govresearchgate.net As a support-free method, it avoids the irreversible adsorption of target compounds onto a solid stationary phase, leading to excellent sample recovery. researchgate.netnih.gov
The success of an HSCCC separation hinges on the selection of a suitable two-phase solvent system. xjcistanche.com The ideal system provides a partition coefficient (K value) for the target compound that is typically between 0.5 and 2. nih.govoup.comresearchgate.net Several quaternary solvent systems have been developed and successfully applied for the purification of acetylacteoside. For example, a system composed of ethyl acetate-n-butanol-ethanol-water at a volume ratio of 4:0.6:0.6:5 was used to separate acteoside and 2'-acetylacteoside from Cistanches salsa, yielding purities of over 98%. nih.govresearchgate.net A similar system with a ratio of 40:6:6:50 was used to obtain 7.2 mg of 2'-acetylacteoside with 98% purity from 297 mg of a Cistanche deserticola extract. nih.govresearchgate.netnih.gov
Table 3: HSCCC Solvent Systems for Acetylacteoside Purification
| Plant Source | Solvent System (v/v/v/v) | Compound Yield & Purity | Reference(s) |
|---|---|---|---|
| Cistanches salsa | Ethyl acetate–n-butanol–ethanol–water (4:0.6:0.6:5) | >98% purity | nih.govresearchgate.net |
| Cistanche deserticola | Ethyl acetate–n-butanol–ethanol–water (40:6:6:50) | 7.2 mg from 297 mg extract; 98% purity | nih.govresearchgate.netnih.gov |
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is another powerful technique for the final purification of acetylacteoside, valued for its high resolution. It is often used as a final polishing step after preliminary purification by other chromatographic methods, such as column chromatography or HSCCC. researchgate.net This technique is particularly useful for separating structurally similar compounds, such as isomers, that may co-elute in other systems. researchgate.net
The methodology is a scaled-up version of analytical HPLC. A common setup involves a reversed-phase C18 column. jlu.edu.cnnih.gov The mobile phase typically consists of a mixture of an organic solvent (like methanol or acetonitrile) and water, often with a small amount of acid (like acetic or formic acid) to improve peak shape. jfda-online.comjlu.edu.cn For instance, a mobile phase of methanol-water (30:70, v/v) has been used for the analysis of extracts containing acetylacteoside. nih.govsemanticscholar.org In another method, a gradient elution program with acetonitrile (B52724) and an aqueous acetic acid solution was employed for the separation of phenylethanoid glycosides. jlu.edu.cn
Before advanced purification with HSCCC or Prep-HPLC, crude extracts are often subjected to preliminary separation using gel filtration and adsorption chromatography. rsc.org These steps help to enrich the fraction containing acetylacteoside and remove interfering substances. rsc.org
Adsorption Chromatography separates compounds based on their differential affinity for a solid stationary phase (the adsorbent). chromtech.com
Macroporous Resins: These are widely used to enrich phenylethanoid glycosides from crude extracts. researchgate.netfrontiersin.org Resins like HPD300 have demonstrated a high adsorption capacity and good separation efficiency for compounds like acteoside and its derivatives. researchgate.net The process involves passing the extract through a column packed with the resin, which selectively adsorbs the target compounds. These are later eluted with a solvent, typically aqueous ethanol. rsc.orgresearchgate.net
Silica (B1680970) Gel Column Chromatography: This is a conventional method frequently used as an initial clean-up step. nih.govmdpi.com The polar nature of the silica gel allows it to retain polar compounds like acetylacteoside, which can then be selectively eluted by gradually increasing the polarity of the mobile phase.
Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size.
Sephadex LH-20: This is a common gel filtration medium used in the purification of phenylethanoid glycosides. researchgate.netmdpi.com It is often employed after an initial silica gel chromatography step to separate the target compounds from larger or smaller molecules, further purifying the acetylacteoside-rich fraction. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Acetylacteoside | |
| Acteoside | |
| Acetonitrile | |
| Cinnamic acid | |
| Echinacoside (B191147) | |
| Ethanol | |
| Ethyl acetate | |
| Formic acid | |
| Hexane | |
| Isoacteoside (B1238533) | |
| Madecassoside | |
| Methanol | |
| n-Butanol | |
| Petroleum ether |
Emerging Separation Technologies in Acetylacteoside Research
The quest for higher purity, greater yield, and more efficient isolation of acetylacteoside has spurred research into separation technologies that overcome the limitations of traditional chromatographic methods. These emerging techniques offer advantages such as the elimination of solid supports, reduced solvent consumption, and improved scalability. Key among these are high-speed counter-current chromatography (HSCCC), supercritical fluid chromatography (SFC), and membrane separation technologies, which are progressively finding their place in natural product purification. rsc.orgrsc.org
High-speed counter-current chromatography, a support-free liquid-liquid partition chromatography technique, has proven to be a particularly powerful and effective alternative for the separation of phenylethanoid glycosides (PhGs), including acetylacteoside. jlu.edu.cnxjcistanche.com This method leverages the differential partitioning of compounds between two immiscible liquid phases, avoiding the irreversible adsorption and sample denaturation issues associated with solid stationary phases. mdpi.com The result is an excellent sample recovery rate and preservation of the compound's structural integrity and bioactivity, making it a preferred approach for large-scale preparation. researchgate.netmdpi.com
Research has successfully demonstrated the application of HSCCC for isolating and purifying acetylacteoside from various plant sources. For instance, 2'-acetylacteoside has been effectively separated from Cistanches salsa and Cistanche deserticola. nih.govnih.gov In one study, preparative HSCCC was applied to a crude extract of Cistanches salsa, yielding both acteoside and 2'-acetylacteoside at over 98% purity. nih.gov Another investigation on Cistanche deserticola successfully isolated five phenylethanoid glycosides, including 2'-acetylacteoside, in a single run using a two-phase solvent system, achieving purities greater than 95%. mdpi.comnih.gov The choice of the two-phase solvent system is critical for successful separation and is tailored based on the partition coefficients (K values) of the target compounds. jlu.edu.cn
Detailed Research Findings from HSCCC Applications
Several studies have optimized HSCCC methodologies for the isolation of acetylacteoside and related compounds, showcasing the technique's versatility.
| Source Material | Target Compounds | Solvent System (v/v/v/v) | Amount Purified | Purity | Reference |
|---|---|---|---|---|---|
| Cistanche deserticola | 2'-acetylacteoside | Ethyl acetate-n-butanol-ethanol-water (40:6:6:50) | 7.2 mg from 297 mg extract | 98% | mdpi.comnih.gov |
| Cistanches salsa | 2'-acetylacteoside, Acteoside | Ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5) | Not specified | >98% | nih.gov |
| Cistanche deserticola | 2'-acetylacteoside, Acteoside, Echinacoside, Cistanoside (B13011197) A, Isoacteoside | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1) | 25.2 mg of 2'-acetylacteoside from 1412 mg extract | >92.5% | xjcistanche.comnih.gov |
| Plantago asiatica L. | Acteoside, Plantamajoside | Ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1) | Not specified | Not specified | jlu.edu.cn |
| Plantago psyllium L. | Acteoside, Isoacteoside | Ethyl acetate-water (1:1, v:v) | 165 mg of Acteoside from 978 mg extract | 98% (Acteoside) | researchgate.net |
Other promising, though less specifically documented for acetylacteoside, emerging technologies include supercritical fluid chromatography (SFC) and membrane separation. SFC is considered a "green" purification technology that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgwaters.com It combines the advantages of both gas and liquid chromatography, offering high speed and efficiency, particularly for the separation of thermally labile and chiral compounds. wikipedia.orgwaters.com Its application in purifying various natural products suggests its high potential for future acetylacteoside isolation protocols. rsc.orgmdpi.com
Membrane separation is another novel technique used for the pre-isolation or enrichment of target compounds from crude extracts. rsc.orgrsc.org This technology uses semi-permeable membranes to separate substances based on size and properties. slideshare.nethongtekfiltration.com Processes like ultrafiltration can be used to separate macromolecules, while nanofiltration and reverse osmosis can separate smaller molecules, potentially concentrating acetylacteoside-rich fractions before a final purification step like HSCCC. hongtekfiltration.comapogee.net
Structural Characterization and Elucidation of Acetylacteoside
Spectroscopic Techniques for Acetylacteoside Structure Determination
The precise structure of Acetylacteoside has been systematically determined and confirmed using a suite of spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of complex organic molecules like Acetylacteoside. 1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the types and number of protons and carbons, their chemical environments, and their connectivity through chemical shifts and coupling constants mdpi.commdpi.comglycopedia.eumsu.edu.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete structural framework. COSY spectra reveal proton-proton couplings, mapping out spin systems within the molecule. HSQC correlates protons directly to the carbons they are attached to, aiding in assigning specific proton signals to their corresponding carbon atoms. HMBC is particularly powerful for determining long-range correlations between protons and carbons, thereby elucidating the connectivity between different structural units, such as the aglycone, sugar moieties, and acyl groups mdpi.commdpi.comglycopedia.euresearchgate.netnii.ac.jpd-nb.info. For instance, the presence of an acetyl group is confirmed by characteristic signals for the methyl protons and carbonyl carbon, and HMBC correlations can pinpoint its attachment site on the glucose moiety mdpi.commdpi.com. The anomeric protons of the sugar residues also yield characteristic signals in ¹H NMR and are crucial for determining glycosidic linkages through HMBC correlations mdpi.commdpi.comglycopedia.eu.
Mass Spectrometry (MS and Tandem MS) Applications
Mass Spectrometry (MS) and its more advanced form, tandem mass spectrometry (MS/MS), are indispensable for determining the molecular weight and fragmentation patterns of Acetylacteoside, which are vital for structural confirmation mdpi.comfrontiersin.orgnih.govlcms.czcabidigitallibrary.orgoup.comjfda-online.comnih.govscholars.direct. High-resolution MS (HRMS), such as that provided by Q-TOF (Quadrupole Time-of-Flight) instruments, allows for the determination of the exact mass, enabling the calculation of the elemental composition mdpi.commdpi.comfrontiersin.orgcabidigitallibrary.orgjfda-online.comscholars.directresearchgate.net.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy is useful for identifying chromophores within a molecule, such as the aromatic rings present in the caffeoyl and phenylethyl moieties of Acetylacteoside. These chromophores absorb light in the UV region, and the resulting spectra, often recorded during HPLC analysis (UV-Vis chromatogram), provide characteristic absorption maxima that can aid in identification lcms.czresearchgate.net. For phenylethanoid glycosides, absorption peaks typically appear in the range of 230-350 nm d-nb.infolcms.czresearchgate.net.
Infrared (IR) spectroscopy provides information about the functional groups present in Acetylacteoside. Characteristic absorption bands correspond to O-H stretching (from hydroxyl groups), C=O stretching (from ester groups, including the acetyl group), C-O stretching (from glycosidic linkages and ethers), and C=C stretching (from aromatic rings and the double bond in the caffeoyl moiety) nii.ac.jpresearchgate.net. These spectral fingerprints help confirm the presence of key functional groups within the molecule.
Chromatographic-Mass Spectrometric Integration for Acetylacteoside Profiling
The integration of chromatography with mass spectrometry offers a powerful approach for the separation, identification, and profiling of compounds like Acetylacteoside within complex mixtures.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a highly effective technique for the detailed analysis of Acetylacteoside and related compounds mdpi.comfrontiersin.orgnih.govcabidigitallibrary.orgscholars.directresearchgate.netdxycdn.comfrontiersin.org. UPLC provides excellent chromatographic separation, resolving individual components in a sample, while QTOF-MS/MS offers high mass accuracy and sensitivity for molecular weight determination and fragmentation analysis.
In this setup, Acetylacteoside is first separated based on its physicochemical properties by UPLC. The eluted compounds are then introduced into the QTOF-MS/MS system, where they are ionized (commonly via electrospray ionization, ESI) and subjected to fragmentation. The resulting fragment ions are analyzed to elucidate the structure and confirm the identity of Acetylacteoside. Studies utilizing UPLC-QTOF-MS/MS have detailed the fragmentation patterns of Acetylacteoside, including the loss of its acetyl group (m/z 42), the caffeoyl moiety (m/z 162), and the rhamnose and glucose units, providing diagnostic ions that are characteristic of its structure mdpi.comfrontiersin.orgnih.govjfda-online.comnih.govscholars.direct. This technique is particularly valuable for identifying and characterizing Acetylacteoside in complex plant extracts and for comparative studies across different samples or conditions mdpi.comfrontiersin.orgcabidigitallibrary.orgdxycdn.com.
Preclinical Pharmacological Activities and Mechanistic Studies of Acetylacteoside
Research on Acetylacteoside in Bone Metabolism Regulation
Studies suggest that acetylacteoside plays a significant role in bone health by influencing the balance between bone formation and resorption. This is primarily achieved by targeting osteoclasts, the cells responsible for bone breakdown.
Inhibition of Osteoclast Differentiation and Bone Resorption
Research has demonstrated that acetylacteoside can inhibit the differentiation of osteoclasts and subsequent bone resorption. researchgate.netmdpi.com Osteoclasts are specialized, multinucleated cells that break down bone tissue by secreting acids and enzymes. mdpi.com An overactivity of these cells can lead to bone loss and diseases like osteoporosis. mdpi.combiomolther.org
In preclinical models using ovariectomized (OVX) mice, a common model for postmenopausal osteoporosis, administration of 2'-acetylacteoside led to significant anti-osteoporotic effects. nih.gov These effects were confirmed by an increase in bone mineral density and improved bone microarchitecture. nih.gov Furthermore, treatment with acetylacteoside derivatives significantly suppressed key markers of bone resorption, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and deoxypyridinoline. nih.govnih.gov In vitro studies using RAW 264.7 cells, a cell line used to study osteoclast differentiation, showed that 2'-acetylacteoside could inhibit the formation of osteoclast cells. researchgate.net
Table 1: Effect of Acetylacteoside on Bone Resorption Markers
| Marker | Effect of Acetylacteoside | Study Model | Citation |
|---|---|---|---|
| Tartrate-resistant acid phosphatase (TRAP) | Suppressed/Decreased | OVX Mice | nih.govnih.gov |
| Cathepsin K | Suppressed/Decreased | OVX Mice | nih.govnih.gov |
| Deoxypyridinoline (DPD) | Suppressed/Decreased | OVX Mice | nih.gov |
| Osteoclast Cell Number | Decreased | RAW 264.7 Cells | researchgate.net |
Modulation of RANKL/RANK/TRAF6 Signaling Cascades
The anti-osteoporotic activity of acetylacteoside is linked to its modulation of the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) signaling pathway. nih.govresearchgate.netscispace.com The RANKL/RANK/TRAF6 axis is a critical pathway for the differentiation, survival, and function of osteoclasts. researchgate.netnih.gov
When RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, it recruits the adaptor protein TNF receptor-associated factor 6 (TRAF6). nih.govnih.gov This event triggers a cascade of downstream signaling that leads to osteoclast formation. nih.gov Studies have shown that both 2'-acetylacteoside and 6'-acetylacteoside can down-regulate the expression of RANK and TRAF6. nih.govnih.gov By interfering with this initial signaling complex, acetylacteoside effectively suppresses the entire osteoclastogenesis process. nih.govnih.gov Additionally, 6-acetylacteoside was found to upregulate Osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating RANK. nih.gov
Regulation of NF-κB and NFATc1 Pathways
Downstream of the RANKL/RANK/TRAF6 interaction, several key transcription factors are activated, including nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1). researchgate.net NF-κB is essential for osteoclastogenesis, and NFATc1 is considered the master transcriptional regulator of this process. researchgate.netnih.gov
Acetylacteoside has been shown to exert its inhibitory effects by targeting these pathways. nih.govresearchgate.netscispace.com Research indicates that treatment with 2'-acetylacteoside and 6'-acetylacteoside leads to the down-regulation of NF-κB and NFATc1 expression. nih.govnih.gov This suppression prevents the activation of genes necessary for osteoclast differentiation and function. nih.govnih.gov The therapeutic effect of 2'-acetylacteoside on bone resorption in animal models is considered to be mainly related to its regulation of the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway. researchgate.netscispace.com
Impact on PI3K/AKT and c-Fos Expression
In addition to the NF-κB pathway, the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is also involved in bone metabolism. dntb.gov.uaresearchgate.net The PI3K/AKT pathway contributes to osteoclast survival and differentiation. nih.gov
Studies on 6-acetylacteoside have revealed that it can prevent bone resorption by regulating the PI3K/AKT pathway. nih.gov Specifically, its administration led to the upregulation of PI3K and AKT levels. nih.gov In contrast, research on acteoside, a related compound, suggests it attenuates osteoclastogenesis by stimulating the PI3K/AKT pathway. dntb.gov.ua
Furthermore, the transcription factor c-Fos is another critical component in RANKL-induced osteoclast formation. researchgate.netnih.gov While some studies on extracts containing acetylacteoside show an upregulation of c-Fos, others on the related compound acteoside report an inhibition of c-Fos induction. nih.govdntb.gov.uaresearchgate.net This suggests the regulatory role may be complex and context-dependent.
Table 2: Acetylacteoside's Impact on Key Signaling Pathways in Bone Metabolism
| Signaling Pathway/Molecule | Effect of Acetylacteoside | Citation |
|---|---|---|
| RANKL/RANK/TRAF6 | ||
| RANK | Down-regulated | nih.govnih.gov |
| TRAF6 | Down-regulated | nih.govnih.gov |
| OPG | Up-regulated (6-acetylacteoside) | nih.gov |
| NF-κB/NFATc1 | ||
| NF-κB | Down-regulated | nih.govnih.gov |
| NFATc1 | Down-regulated | nih.govnih.gov |
| PI3K/AKT | ||
| PI3K | Up-regulated | nih.gov |
| AKT | Up-regulated | nih.gov |
Metabolomics in Acetylacteoside-Mediated Bone Health
Metabolomics, the large-scale study of small molecules or metabolites, has been used to understand the mechanisms behind acetylacteoside's effects on osteoporosis. nih.govx-mol.com In a study involving ovariectomized mice, treatment with 6-acetylacteoside led to the recovery of 23 abnormal metabolites. nih.gov
The research identified 26 different metabolites corresponding to 25 metabolic pathways that were altered in the osteoporotic state. nih.gov Of these, five pathways were directly related to the formation of osteoporosis. nih.gov The study highlighted that acetylacteoside treatment could reverse these pathological metabolic changes, suggesting its therapeutic effects are linked to a broad correction of the metabolic dysregulation associated with the disease. nih.gov General metabolomics studies in osteoporosis have highlighted alterations in pathways such as amino acid metabolism, lipid metabolism, and the biosynthesis of unsaturated fatty acids. mdpi.commedrxiv.org
Neurobiological Effects of Acetylacteoside
Beyond its role in bone metabolism, acetylacteoside has shown potential neurobiological effects. Phenylethanoid glycosides, the class of compounds acetylacteoside belongs to, are known to have neuroprotective functions. frontiersin.org
A recent study highlighted that 2-acetylacteoside (B149829) had the most potent effect on the proliferation of neural stem cells (NSCs) among several related compounds tested. nih.gov It was found to promote neurogenesis—the formation of new neurons—both in vivo and in vitro, which could alleviate neural dysfunction after an ischemic stroke. nih.gov The mechanism for this effect was linked to the PI3K/Akt signaling pathway. nih.gov RNA-sequencing analysis showed that 2-acetylacteoside regulated genes within this pathway, and it enhanced the expression of phosphorylated Akt (p-Akt), which in turn promoted the proliferation and differentiation of NSCs. nih.gov These findings suggest a role for 2-acetylacteoside in enhancing neurological recovery by promoting neurogenesis via Akt activation following ischemic brain injury. nih.gov
Promotion of Neurogenesis via PI3K/Akt Pathway Activation
Acetylacteoside, specifically 2-acetylacteoside, has been identified as a potent promoter of neurogenesis, with its mechanisms of action linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.gov Following an ischemic stroke, the brain has an innate capacity for self-repair, which includes inducing adult neurogenesis. nih.govresearchgate.net Research has demonstrated that phenylethanoid glycosides (PhGs) derived from Cistanche deserticola, including 2-acetylacteoside, can support neural repair by enhancing this neurogenesis process. nih.gov
Studies have shown that 2-acetylacteoside can alleviate neural dysfunction by increasing neurogenesis both in vivo and in vitro. nih.gov The underlying mechanism was investigated through RNA-sequencing analysis, which pointed to differentially expressed genes within the PI3K/Akt signaling pathway. nih.gov Further validation confirmed that 2-acetylacteoside regulates the candidate target Akt. nih.gov Specifically, it enhances the expression of phosphorylated Akt (p-Akt). nih.gov The neurogenic effect of 2-acetylacteoside was demonstrated to be dependent on this PI3K/Akt pathway, highlighting its role in enhancing neurological recovery by promoting neurogenesis through Akt activation after ischemic brain injury. nih.gov
Modulation of Neural Stem Cell Proliferation and Differentiation
Acetylacteoside has been shown to modulate the fundamental processes of neural stem cell (NSC) and neural progenitor cell (NPC) activity, which are crucial for neurogenesis. mdpi.com In preclinical studies, 2-acetylacteoside was found to have the most potent effect on the proliferation of NSCs in vitro among various phenylethanoid glycosides. nih.gov It actively boosts the growth and development of NSCs. springermedizin.de
This modulatory effect is particularly evident under stress conditions. For instance, 2-acetylacteoside enhances the proliferation and differentiation of cultured NSCs after they have been subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model that mimics ischemic conditions. nih.govspringermedizin.de Analysis of NSCs from adult subventricular zones (SVZ), a key neurogenic niche in the brain, confirmed that 2-acetylacteoside treatment leads to an increase in phosphorylated Akt (p-Akt), which is linked to its pro-neurogenic effects. nih.govmdpi.com While injury or ischemia can induce the presence of NSCs, inflammatory cells that occupy the ischemic areas can impair the neurogenesis process. oup.comresearchgate.net The ability of acetylacteoside to promote NSC proliferation and differentiation suggests a potential to support the brain's self-repair system. researchgate.net
Investigations into Neuroinflammation Pathways
Inflammation in the central nervous system is a common mechanism in neurodegenerative diseases and is characterized by the activation of microglia and astrocytes in response to brain injury. springermedizin.de Acetylacteoside is a bioactive compound found in Cistanche deserticola, a plant whose extracts have demonstrated potent anti-inflammatory effects. mdpi.com The anti-inflammatory actions of these compounds are critical as persistent microglial activation can lead to pathological changes and cognitive deficits. springermedizin.de
The neuroprotective role of related compounds has been linked to the inhibition of pro-inflammatory markers in microglia. springermedizin.de For example, the parent compound, acteoside, has been shown to exert neuroprotective effects by blocking the NF-κB–p65 pathway in the context of Alzheimer's disease. springermedizin.de While direct studies on acetylacteoside's role in specific neuroinflammation pathways are part of ongoing research, its classification within a group of compounds with known anti-inflammatory and neuroprotective properties suggests its potential to mitigate neuroinflammatory processes. mdpi.comnih.gov
Anti-Inflammatory Mechanisms of Acetylacteoside
Inhibition of Key Inflammatory Signaling Molecules (e.g., NF-κB, AMPK, TLR4)
Acetylacteoside is involved in the modulation of several key signaling pathways that are central to the inflammatory response. mdpi.comresearchgate.net The anti-inflammatory activity of phenylethanoid glycosides, the class of compounds to which acetylacteoside belongs, is often achieved through the inhibition of Nuclear Factor-kappa B (NF-κB). springermedizin.de This mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, which in turn stops the nuclear translocation of the NF-κB p65 subunit. springermedizin.de
Furthermore, these compounds have been shown to modulate pathways involving AMP-activated protein kinase (AMPK) and Toll-like receptor 4 (TLR4). mdpi.comresearchgate.netdntb.gov.ua The anti-inflammatory effects can be exerted by blocking the MyD88-TAK1-NF-κB/MAPK signaling cascade. researchgate.net In vitro experiments have demonstrated that these substances can inhibit TLR4 dimerization, which is a critical step in the activation of inflammatory cells and the subsequent release of inflammatory mediators. mdpi.com Another related compound, acteoside, has been found to downregulate the HMGB1-mediated activation of TLR4. springermedizin.de
| Signaling Molecule | Mechanism of Inhibition by Acetylacteoside & Related Compounds | Reference |
| NF-κB | Prevents phosphorylation of IκB-α, thus inhibiting the nuclear translocation of the p65 subunit. | springermedizin.de |
| TLR4 | Inhibits TLR4 dimerization and downstream signaling. | mdpi.com |
| AMPK | Modulates the AMPK signaling pathway as part of its broader anti-inflammatory effects. | mdpi.comresearchgate.net |
Downregulation of Cell Adhesion Molecules (CAMs) Expression (ICAM-1, VCAM-1)
Acetylacteoside has been shown to directly influence the expression of cell adhesion molecules (CAMs), which are crucial for the adherence of leukocytes to endothelial surfaces during inflammation. acs.orgisciii.es Specifically, 6-O-acetylacteoside demonstrated the ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs) that were activated by interleukin-1β (IL-1β). acs.org
The inhibitory potency of 6-O-acetylacteoside on CAM expression was found to be greater than that of its parent compound, acteoside, and its isomer, isoacteoside (B1238533). acs.org This downregulation of ICAM-1 and VCAM-1 is significant because these molecules play a key role in mediating the strong adherence of leukocytes to the endothelium in numerous inflammatory conditions. acs.orgnih.gov The study also showed that both acteoside and 6-O-acetylacteoside could inhibit the VCAM-1 gene promoter activity in a dose-dependent manner in activated HUVECs. acs.org This indicates that acetylacteoside may exert its anti-inflammatory activities in the vascular endothelium by directly suppressing the expression of these critical adhesion molecules. acs.orgmdpi.com
| Molecule | Experimental Model | Effect of Acetylacteoside | Reference |
| ICAM-1 | IL-1β-activated Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited expression | acs.org |
| VCAM-1 | IL-1β-activated Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited expression and gene promoter activity | acs.org |
Modulation of MAPK Signaling (ERK, JNK)
The anti-inflammatory effects of acetylacteoside are also mediated through its modulation of the mitogen-activated protein kinase (MAPK) signaling pathway. acs.orgspandidos-publications.com The MAPK family, which includes extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), is vital for transmitting extracellular signals to the nucleus and is involved in regulating inflammation and cell death. spandidos-publications.comspandidos-publications.com
Research has shown that the inhibition of CAMs expression by 6-O-acetylacteoside is associated with a decrease in the phosphorylation of both ERK and JNK in IL-1β-activated HUVECs. acs.org This suggests that acetylacteoside exerts its vascular anti-inflammatory effects primarily by targeting the ERK and JNK pathways. acs.org In other experimental models, such as human skin fibroblasts exposed to X-ray radiation, acteoside was able to reverse the enhanced phosphorylation of ERK and JNK that was induced by the radiation. spandidos-publications.comspandidos-publications.com This modulation of MAPK signaling pathways is a key mechanism through which acetylacteoside can protect cells from stress-induced damage and inflammation. spandidos-publications.comkarger.com
Suppression of Inflammatory Mediators (e.g., iNOS, COX-2)
Acetylacteoside has demonstrated potential in modulating key inflammatory enzymes. In a study involving BV2 microglial cells stimulated with lipopolysaccharide (LPS), pretreatment with 2'-acetylacteoside at concentrations of 150 and 300 μM resulted in the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) accumulation. researchgate.net The activation of nuclear factor-κB (NF-κB) is understood to be a critical step in the induction of these inflammatory factors. researchgate.net The anti-inflammatory effects of acetylacteoside are thought to be linked to the downregulation of these pro-inflammatory enzymes. nih.gov Some studies suggest that the mode of action for acteosides, including acetylacteoside, is multi-targeted, involving the downregulation of inflammatory molecules. d-nb.infothieme-connect.com
It has been noted that certain phenylethanoid glycosides, including acetylacteoside, exhibit anti-inflammatory properties. nih.gov For instance, both acteoside and 6-O-acetylacteoside have been shown to exert anti-inflammatory activities in vascular endothelium by inhibiting the expression of cell adhesion molecules. acs.org This effect is primarily achieved through the decreased phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). acs.org
Table 1: Effect of 2'-Acetylacteoside on Inflammatory Mediators in LPS-stimulated BV2 cells
| Concentration (μM) | Target Enzyme | Observed Effect |
| 150 | iNOS, COX-2 | Inhibition of accumulation |
| 300 | iNOS, COX-2 | Inhibition of accumulation |
Antioxidant Properties and Radical Scavenging Activities of Acetylacteoside
The antioxidant capacity of acetylacteoside has been evaluated through various assays, highlighting its ability to neutralize free radicals and protect against oxidative damage.
The free radical scavenging activity of acetylacteoside has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. chemfaces.comresearchgate.netresearchgate.net In one study comparing several phenylethanoid glycosides, 2'-acetylacteoside showed strong antioxidant activity. chemfaces.com The order of DPPH scavenging activity was reported as 2'-acetylacteoside > acteoside ≥ tubuloside B ≥ isoacteoside > echinacoside (B191147) > cistanoside (B13011197) A. chemfaces.com Another study reported the IC50 value for the DPPH scavenging activity of 6-O-acetylacteoside to be 9.55 μM, which was comparable to or even better than the positive controls, ascorbic acid (13.1 μM) and butylated hydroxytoluene (BHT) (18.5 μM). researchgate.net The antioxidant properties of these compounds are often attributed to the hydroxyphenylethyl and caffeoyl moieties in their structures. d-nb.info Steaming processes have been shown to enhance the antioxidant activity of plant materials containing these glycosides. jst.go.jp
Table 2: DPPH Radical Scavenging Activity of Acetylacteoside and Related Compounds
| Compound | IC50 (μM) |
| 6-O-acetylacteoside | 9.55 researchgate.net |
| Acteoside | 11.4 researchgate.net |
| Isoacteoside | 9.48 researchgate.net |
| Ascorbic Acid (Positive Control) | 13.1 researchgate.net |
| Butylated Hydroxytoluene (BHT) (Positive Control) | 18.5 researchgate.net |
Acetylacteoside has shown protective effects against cellular damage induced by oxidative stress. chemfaces.com It has been found to significantly suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes. chemfaces.com Furthermore, the addition of 2'-acetylacteoside to primary cultured rat hepatocytes effectively prevented cell damage induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN). chemfaces.com Studies have also indicated that phenylethanoid glycosides, including 2'-acetylacteoside, can attenuate glutamate-induced neurotoxicity at concentrations ranging from 0.1 to 10 microM. chemfaces.com This neuroprotective effect is often linked to the antioxidant properties of these compounds. nih.govspandidos-publications.com Oxidative stress is a key mechanism in neurotoxicity, and the ability of these compounds to scavenge reactive oxygen species (ROS) contributes to their protective effects. nih.govspandidos-publications.comspandidos-publications.com For instance, acteoside has been shown to protect cells from X-ray-induced damage by enhancing the scavenging activity of ROS. spandidos-publications.com
Enzyme Modulatory Activities of Acetylacteoside
Acetylacteoside also exhibits inhibitory activity against specific enzymes, suggesting further therapeutic potential.
Acetylacteoside has been identified as an inhibitor of Escherichia coli β-glucuronidase (EcGUS). nih.govresearchgate.net In one study, acetylacteoside demonstrated a significant inhibitory effect on EcGUS, with a 75.2% inhibition rate at a concentration of 100 μM. nih.gov Kinetic analysis revealed that acetylacteoside acts as a mixed-type inhibitor of EcGUS, with a Ki value of 8.3 µM. taylorandfrancis.com This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, at both the active site and an allosteric site. taylorandfrancis.com The inhibitory activity of various cinnamic acid derivatives, including acetylacteoside, against EcGUS has been explored to understand structure-activity relationships. nih.govtaylorandfrancis.com
Table 3: Inhibitory Activity of Acetylacteoside against E. coli β-Glucuronidase
| Compound | Inhibition Type | Ki (μM) | % Inhibition at 100 μM |
| Acetylacteoside | Mixed-type taylorandfrancis.com | 8.3 taylorandfrancis.com | 75.2 nih.gov |
Research has shown that 6'-acetylacteoside can inhibit monoamine oxidase-A (MAO-A). d-nb.infothieme-connect.com In a study assessing the inhibitory activities of phenylethanoid glycosides, 6'-acetylacteoside displayed an IC50 value of approximately 9.5 μM for MAO-A inhibition. d-nb.info For comparison, the parent compound, acteoside, was a more potent inhibitor with an IC50 of 5 μM, while isoacteoside had an IC50 of 10.1 μM. d-nb.info The selective MAO-A inhibitor clorgyline, used as a positive control, had an IC50 of 0.22 μM. d-nb.info The inhibition of MAO-A can lead to an increase in the levels of key neurotransmitters like serotonin (B10506) and norepinephrine, which is a mechanism relevant to the treatment of anxiety and depression. d-nb.info More recently, 2'-acetylacteoside has been identified as a promising reversible, mixed-type natural inhibitor of monoamine oxidase-B (MAO-B). nih.govacs.org
Table 4: Monoamine Oxidase-A (MAO-A) Inhibitory Activity
| Compound | IC50 (μM) |
| 6'-acetylacteoside | ~9.5 d-nb.info |
| Acteoside | 5 d-nb.info |
| Isoacteoside | 10.1 d-nb.info |
| Clorgyline (Positive Control) | 0.22 d-nb.info |
Molecular Docking and Enzyme-Ligand Interaction Analysis
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. This analysis provides insights into the molecular basis of a compound's activity.
In the case of acetylacteoside and related phenylethanoid glycosides, molecular docking has been employed to elucidate their potential mechanisms of action. One study performed a molecular docking analysis to predict the binding modes of 2'-acetylacteoside with specific protein targets. researchgate.net The analysis revealed predicted interactions with targets associated with vascular disease (PDB ID: 4BZR) and atherosclerosis (PDB ID: 3TL5). researchgate.net Such studies help to identify potential protein targets and understand how the compound might exert its pharmacological effects at a molecular level.
In a study on various cinnamic acid derivatives, the related compound acteoside was analyzed for its interaction with Escherichia coli β-glucuronidase (EcGUS). nih.gov The molecular docking results suggested that acteoside binds to an amino acid residue, Glu413, located at the entrance of the enzyme's active site. nih.gov This interaction is pivotal for substrate recognition and inhibitor binding. nih.gov While acteoside was found to be a mixed-type inhibitor, this analysis demonstrates how phenylethanoid glycosides can interact with enzyme pockets to modulate their function. nih.gov
Table 1: Molecular Docking and Interaction Analysis of Acetylacteoside
| Compound | Target Protein (PDB ID) | Associated Condition | Key Findings |
|---|---|---|---|
| 2'-Acetylacteoside | Protein Target (4BZR) | Vascular Disease | Predicted binding mode identified, suggesting a potential interaction mechanism. researchgate.net |
| 2'-Acetylacteoside | Protein Target (3TL5) | Atherosclerosis | Predicted binding mode identified, suggesting a potential interaction mechanism. researchgate.net |
| Acteoside (related compound) | E. coli β-glucuronidase (3K4D) | Enzyme Inhibition | Binds to Glu413 at the entrance of the active site, indicating a role in modulating enzyme function. nih.gov |
Antitumor and Apoptotic Mechanisms of Acetylacteoside
Recent research has investigated the anticancer potential of phenylethanoid glycosides, including acetylacteoside. Studies using a mixture of Cistanche-derived phenylethanoid glycosides (CPhGs), which includes echinacoside, acteoside, 2-acetylacteoside, and cistanoside A, have demonstrated significant effects against T-cell lymphoma (TCL). nih.govnih.gov These compounds were found to eliminate TCL cells in vitro and reduce tumor growth in vivo. nih.govnih.gov
A mixture of CPhGs containing 2-acetylacteoside has been shown to eliminate T-cell lymphoma cells by inducing two types of programmed cell death: apoptosis and pyroptosis. nih.govnih.gov Apoptosis is a well-known form of programmed cell death crucial for removing damaged cells, while pyroptosis is a highly inflammatory form of cell death. The study found that the CPhGs mixture induced cell death in lymphoma cells through both of these mechanisms, highlighting a multi-faceted approach to eliminating cancer cells. nih.gov The induction of both apoptosis and pyroptosis represents a significant strategy for cancer cell elimination. nih.gov
At the molecular level, the antitumor effects of the CPhGs mixture containing acetylacteoside are linked to the modulation of several key signaling pathways involved in cancer development. nih.gov The study revealed that these compounds significantly inhibited the PI3K/AKT carcinogenic axis, a pathway known to promote cell proliferation and survival in various cancers. nih.gov
Simultaneously, the glycoside mixture activated tumor-suppressing pathways. nih.gov It caused an elevation of the crucial tumor suppressor protein P53. nih.govnih.gov This was achieved by inhibiting the SIRT2-MDM2/P300 signaling axis, which normally suppresses P53. nih.gov Furthermore, the treatment activated the PTEN-Bax tumor-suppressing signaling pathway. nih.govnih.gov PTEN is a known tumor suppressor that counteracts the PI3K/AKT pathway, while Bax is a pro-apoptotic protein. nih.gov This coordinated modulation of oncogenic and tumor-suppressing pathways contributes to the observed anticancer effects. nih.gov
The NLRP3 inflammasome is a protein complex that, when activated, typically triggers inflammatory responses and pyroptosis through caspase-1. dovepress.comnih.govnih.gov Interestingly, the study on the CPhGs mixture containing acetylacteoside revealed a novel mechanism related to this pathway. Instead of activating the canonical NLRP3-caspase-1 pyroptotic signaling pathway, the CPhGs suppressed the inflammasome factor NLRP3 and the subsequent maturation of the inflammatory cytokine IL-1β. nih.gov This suggests that while the compounds induce pyroptosis, they do so through noncanonical and alternative pathways, bypassing the typical NLRP3 activation. nih.gov The suppression of NLRP3, which can also drive proliferation, while simultaneously activating pyroptosis through other means, suggests a dual mechanism that maximizes the anticancer effect. nih.govnih.gov Forced expression of NLRP3 was shown to restore cell proliferation, confirming its role as a target for the compounds' inhibitory action. nih.govd-nb.info
Hepatoprotective Investigations of Acetylacteoside
Acetylacteoside has demonstrated significant liver-protective activities in several preclinical studies. nih.govchemfaces.com It is one of several phenylethanoid glycosides isolated from plants like Cistanche deserticola and Cistanche tubulosa that exhibit hepatoprotective effects. nih.govnih.gov
Acetylacteoside has shown a notable ability to protect liver cells (hepatocytes) from damage caused by chemical toxins. In studies using primary cultured rat hepatocytes, 2'-acetylacteoside efficiently prevented cell damage induced by carbon tetrachloride (CCl4) and D-galactosamine (D-GalN). nih.govchemfaces.com
Furthermore, investigations into its mechanism of action found that 2'-acetylacteoside significantly suppressed NADPH/CCl4-induced lipid peroxidation in rat liver microsomes. nih.govchemfaces.com Lipid peroxidation is a key process in oxidative damage to cells. Another study investigating an extract from Cistanche tubulosa also identified 2'-acetylacteoside as one of the active components that inhibited D-GalN-induced death of hepatocytes. nih.gov
Table 2: Hepatoprotective Effects of Acetylacteoside against Chemical Inducers
| Chemical Inducer | Experimental Model | Key Protective Effect | Source |
|---|---|---|---|
| Carbon Tetrachloride (CCl4) | Primary cultured rat hepatocytes | Efficiently prevented cell damage. nih.govchemfaces.com | nih.govchemfaces.com |
| D-galactosamine (D-GalN) | Primary cultured rat hepatocytes | Efficiently prevented cell damage. nih.govchemfaces.comnih.gov | nih.govchemfaces.comnih.gov |
| NADPH/Carbon Tetrachloride (CCl4) | Rat liver microsomes | Significantly suppressed lipid peroxidation. nih.govchemfaces.com | nih.govchemfaces.com |
Attenuation of Lipid Peroxidation in Hepatic Microsomes
Acetylacteoside has demonstrated significant potential in protecting against oxidative damage in the liver by mitigating lipid peroxidation in hepatic microsomes. This protective effect is a key aspect of its hepatoprotective activity and is attributed to its potent antioxidant properties.
Research has shown that acetylacteoside, a phenylethanoid glycoside isolated from the stems of Cistanche deserticola, can effectively suppress lipid peroxidation in rat liver microsomes induced by various agents. nih.govnih.govimist.ma This inhibition is a crucial mechanism in preventing damage to the cellular membranes of liver cells. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage and is implicated in the pathophysiology of various liver diseases.
In preclinical studies, the protective effects of acetylacteoside against lipid peroxidation have been observed in different experimental models:
NADPH/Carbon Tetrachloride (CCl₄)-Induced Lipid Peroxidation: Acetylacteoside, along with other phenylethanoids like acteoside, isoacteoside, and tubuloside B, significantly suppressed lipid peroxidation induced by the combination of NADPH and CCl₄ in rat liver microsomes. nih.govimist.ma CCl₄ is a well-known hepatotoxin that induces liver damage through the formation of free radicals, which in turn initiate lipid peroxidation.
Ascorbic Acid/Fe²⁺ and ADP/NADPH/Fe³⁺ Induced Lipid Peroxidation: Further studies have highlighted the robust antioxidant activity of acetylacteoside. It exhibited significant inhibition of lipid peroxidation in rat liver microsomes induced by both non-enzymatic (ascorbic acid/Fe²⁺) and enzymatic (ADP/NADPH/Fe³⁺) methods. nih.gov Notably, the inhibitory potency of acetylacteoside and its related compounds was found to be greater than that of the well-known antioxidant α-tocopherol. nih.gov
The antioxidant activity of phenylethanoid glycosides, including acetylacteoside, has been found to be dose-dependent. The structural characteristics of these compounds play a crucial role in their antioxidant capacity. The number of phenolic hydroxyl groups, steric hindrance, and the presence of a 2-acetyl group on the central glucopyranose are all factors that contribute to their ability to scavenge free radicals and inhibit lipid peroxidation.
A comparative study on the antioxidative activity of six phenylethanoid glycosides from Cistanche salsa established a hierarchy of potency. In this comparison, 2'-Acetylacteoside demonstrated the strongest antioxidative activity.
The following table summarizes the comparative antioxidant activity and the qualitative effects of Acetylacteoside and related compounds on lipid peroxidation in hepatic microsomes based on available research.
| Compound | Comparative Antioxidant Strength | Attenuation of Lipid Peroxidation in Hepatic Microsomes |
| 2'-Acetylacteoside | Strongest | Significant suppression of NADPH/CCl₄, Ascorbic Acid/Fe²⁺, and ADP/NADPH/Fe³⁺ induced lipid peroxidation. nih.govnih.govimist.ma |
| Acteoside | Strong | Significant suppression of NADPH/CCl₄, Ascorbic Acid/Fe²⁺, and ADP/NADPH/Fe³⁺ induced lipid peroxidation. nih.govnih.govimist.ma |
| Tubuloside B | Moderate | Significant suppression of NADPH/CCl₄, Ascorbic Acid/Fe²⁺, and ADP/NADPH/Fe³⁺ induced lipid peroxidation. nih.govnih.govimist.ma |
| Isoacteoside | Moderate | Significant suppression of NADPH/CCl₄, Ascorbic Acid/Fe²⁺, and ADP/NADPH/Fe³⁺ induced lipid peroxidation. nih.govnih.govimist.ma |
| Echinacoside | Weaker | Shows antioxidant activity. nih.gov |
| Cistanoside A | Weaker | Shows antioxidant activity. nih.gov |
Structure Activity Relationship Sar Studies of Acetylacteoside
Correlating Acetylacteoside Structure with Biological Efficacy
The biological efficacy of Acetylacteoside is intrinsically linked to its distinct chemical structure, which comprises a phenylethanoid core glycosylated with glucose and rhamnose, and notably, an acetyl group at the 2'-position of the glucose moiety. This acetylation is a key structural feature that differentiates it from its close relative, acteoside.
Antioxidant Activity: Research has established a clear correlation between the structural characteristics of phenylethanoid glycosides and their antioxidant potency. Studies indicate that the presence of phenolic hydroxyl groups is fundamental for radical scavenging activity nih.govnih.govmdpi.com. Specifically, the number, location, and steric hindrance around these hydroxyl groups significantly influence efficacy. The 2'-acetyl group on the glucose unit of Acetylacteoside has been identified as contributing to its potent antioxidant activity, often ranking it higher than compounds lacking this modification nih.govbiocrick.com. The sequence of antioxidative activity observed in comparative studies is typically: 2'-Acetylacteoside > Acteoside ≥ Tubuloside B ≥ Isoacteoside (B1238533) > Echinacoside (B191147) > Cistanoside (B13011197) A nih.govbiocrick.com. This suggests that the acetylation at the 2'-position enhances the molecule's ability to scavenge free radicals. Furthermore, the ortho-dihydroxyphenyl group and the alpha, beta-unsaturated ketone moiety within the phenl-2-propenoyl structure are also implicated in conferring strong antioxidant properties nih.govbiocrick.com.
Hepatoprotective and Anti-osteoporotic Activities: Acetylacteoside, along with other phenylethanoid glycosides like acteoside and isoacteoside, exhibits hepatoprotective effects by suppressing lipid peroxidation in liver microsomes and protecting hepatocytes from injury scispace.com. The caffeoyl residue and the phenylethyl moiety are considered crucial contributors to these protective mechanisms scispace.com. In the context of bone health, Acetylacteoside has demonstrated potential in osteoporosis management by inhibiting osteoclast differentiation through the downregulation of RANKL signaling nih.gov. While the exact structural determinants for this specific activity are still under investigation, the abundance of phenolic hydroxyl groups in these compounds is believed to support their antioxidant properties, which may indirectly contribute to preventing bone loss by improving the bone antioxidant system frontiersin.org.
Anti-inflammatory Activity: Acetylacteoside has been shown to possess anti-inflammatory properties. It can reduce UVB-induced matrix metalloproteinase-1 (MMP-1) expression and stimulate type I procollagen (B1174764) synthesis, partly by inhibiting the MAPK/AP-1 pathway and activating the TGF-β/Smad pathway researchgate.net. Additionally, Acetylacteoside, similar to acteoside, can reduce reactive oxygen species (ROS) and TARC secretion by inhibiting the NF-κβ/Iκβα pathway and stimulating the Nrf2 antioxidant defense system researchgate.net. These findings highlight the role of specific structural elements in modulating inflammatory signaling cascades.
Comparative Analysis with Related Phenylethanoid Glycosides (e.g., Acteoside, Isoacteoside)
A comparative analysis of Acetylacteoside with closely related phenylethanoid glycosides, such as Acteoside and Isoacteoside, reveals nuanced differences in their biological activities, largely attributable to subtle structural variations.
Antioxidant Potency: As previously mentioned, Acetylacteoside generally exhibits superior antioxidant activity compared to Acteoside and Isoacteoside. The ranking consistently places Acetylacteoside at the top among these three, indicating that the 2'-acetyl group confers a significant advantage in radical scavenging capabilities nih.govbiocrick.com.
Anti-inflammatory Effects on Cell Adhesion Molecules: In studies examining the inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) expression induced by Interleukin-1 beta (IL-1β) in human vascular endothelial cells, a clear hierarchy of potency was observed: 6-O-acetylacteoside > Acteoside > Isoacteoside acs.orgnih.gov. While Acetylacteoside is not directly compared in this specific study, its structural similarity to 6-O-acetylacteoside suggests a potentially strong anti-inflammatory profile. These effects are mediated through the inhibition of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) phosphorylation acs.orgnih.gov.
Renal Protection: In the context of acute kidney injury, both Acteoside and Isoacteoside have demonstrated protective effects. However, Isoacteoside was found to have a more favorable impact on lipopolysaccharide (LPS)-induced acute kidney injury in mice than Acteoside researchgate.net. This suggests that the specific arrangement of glycosyl units or other substituents can influence efficacy in different biological systems.
Osteoporosis Management: Acetylacteoside has been specifically identified for its potential to inhibit osteoclast differentiation, a key process in bone resorption, via RANKL signaling downregulation nih.gov. While other PhGs from Cistanche species also possess anti-osteoporotic properties, the direct mechanism of Acetylacteoside in this regard is a notable distinction.
Table 1: Comparative Antioxidant Activity of Phenylethanoid Glycosides
| Compound | Relative Antioxidative Activity | Reference(s) |
|---|---|---|
| 2'-Acetylacteoside | Highest | nih.govbiocrick.com |
| Acteoside | High | nih.govbiocrick.com |
| Tubuloside B | Moderate to High | nih.govbiocrick.com |
| Isoacteoside | Moderate to High | nih.govbiocrick.com |
| Echinacoside | Moderate | nih.govbiocrick.com |
Table 2: Comparative Anti-inflammatory Potency (ICAM-1/VCAM-1 Inhibition)
| Compound | Potency Order | Reference(s) |
|---|---|---|
| 6-O-Acetylacteoside | Strongest | acs.orgnih.gov |
| Acteoside | Intermediate | acs.orgnih.gov |
| Isoacteoside | Weakest | acs.orgnih.gov |
(Note: Acetylacteoside's direct comparison in this specific assay was not found, but its structural similarity to 6-O-acetylacteoside suggests potential high potency.)
Computational Approaches in SAR Elucidation (e.g., Molecular Docking)
Computational methodologies, particularly molecular docking, play an increasingly vital role in deciphering the SAR of natural products like Acetylacteoside. These techniques allow researchers to predict how a molecule interacts with its biological targets at an atomic level, providing insights into the structural features responsible for its activity.
Understanding Molecular Interactions: Molecular docking studies have been employed to investigate the mechanisms of action for various phenylethanoid glycosides. For instance, echinacoside has been computationally modeled to bind to Keap-1, a protein involved in regulating the Nrf-2 pathway, which is critical for antioxidant defense frontiersin.org. Similarly, acteoside has shown high-affinity binding to key targets such as PIK3R1, AKT1, and NF-κB1, as revealed by network pharmacology and molecular docking analyses aimed at understanding its renoprotective effects researchgate.net.
Phytochemicals and Target Binding: In broader SAR studies involving phytochemicals, molecular docking has been instrumental in identifying potential interactions with therapeutic targets. For example, in the development of Cathepsin K inhibitors for osteoporosis, docking studies have revealed significant interactions of various phytochemicals with critical residues (Cys25 and His162) in the Cathepsin K active site nih.gov. While direct docking studies specifically on Acetylacteoside for all its activities might be limited in the publicly available literature, these examples demonstrate the utility of computational approaches in predicting and validating SAR. By analyzing the binding modes, researchers can identify which parts of the Acetylacteoside molecule are crucial for target engagement and efficacy, guiding further structural modifications or the design of novel analogues.
Compound List:
Acetylacteoside
Acteoside
Isoacteoside
Tubuloside B
Echinacoside
Cistanoside A
6-O-Acetylacteoside
Cistanoside C
Isocistanoside C
Poliumoside
Oleuropein
Calceolarioside B
Forsythoside A
Forsythoside B
Synthetic Chemistry and Biotechnological Production of Acetylacteoside
Chemical Synthesis Approaches for Acetylacteoside and Analogs
The total chemical synthesis of complex natural products like acetylacteoside is a significant challenge due to the molecule's multiple stereocenters, the presence of sensitive functional groups (catechols, esters, and glycosidic bonds), and the need for regioselective reactions. Synthetic strategies typically rely on a convergent approach, where key fragments of the molecule are synthesized independently before being joined together in the final stages.
For acetylacteoside, this involves the synthesis of three key components: the acetylated hydroxytyrosol (B1673988) aglycone, a protected rhamnose donor, and a protected glucose acceptor which is later linked to a caffeoyl moiety. The assembly of these fragments requires sophisticated strategies involving extensive use of protecting groups to mask reactive sites and ensure that reactions occur at the desired positions. While the total synthesis of the parent compound, acteoside (verbascoside), has been a focus of research, the synthesis of acetylacteoside follows similar principles with the added complexity of incorporating the acetyl group at a specific position. researchgate.net
Acetylation and Glycosylation Strategies
Glycosylation Strategies: The creation of the O-glycosidic bonds in acetylacteoside is a multi-step process. Typically, a protected rhamnosyl donor is coupled with a selectively protected glucosyl acceptor to form the disaccharide. This disaccharide is then converted into a suitable glycosyl donor (e.g., a trichloroacetimidate) for subsequent coupling with the protected hydroxytyrosol aglycone. nih.gov The choice of protecting groups, activating agents, and reaction conditions is crucial to control the stereochemical outcome of the glycosidic bond (α or β), which is vital for the biological activity of the final compound. Enzymatic synthesis using glycosynthases or glycosyltransferases offers an alternative with high stereoselectivity, avoiding the need for extensive protecting group manipulation. researchgate.netresearchgate.net
Acetylation Strategies: Introducing the acetyl group with high regioselectivity is a key challenge. Direct chemical acetylation of the parent molecule, acteoside, would likely result in a mixture of products due to the presence of multiple hydroxyl groups on the sugar and catechol moieties. To achieve site-specific acetylation, two main strategies are employed:
Chemo-enzymatic Synthesis: This method combines chemical synthesis with enzymatic steps. nih.gov An enzyme, such as a specific acyltransferase, can be used to catalyze the transfer of an acetyl group to a specific hydroxyl group on the acteoside molecule with high regioselectivity. nih.gov This approach is often more efficient and environmentally friendly than purely chemical methods, as it can eliminate several protection and deprotection steps. nih.govresearchgate.net The identification of suitable acyltransferases is key to the success of this strategy. nih.govresearchgate.net
The following table summarizes key enzymatic tools relevant to the synthesis of phenylethanoid glycosides.
| Enzyme Class | Function in Synthesis | Example Substrates | Reference |
| Glycosyltransferases (GTs) | Forms specific glycosidic bonds between sugar donors and acceptors. | Hydroxytyrosol, Glucose, Rhamnose | researchgate.netbohrium.com |
| Acyltransferases (ATs) | Transfers an acyl group (e.g., acetyl, caffeoyl) to a specific hydroxyl position on the sugar or aglycone. | Acteoside, Salidroside | nih.govresearchgate.net |
| Glycosidases / Glycosynthases | Can be engineered to catalyze glycosylation instead of hydrolysis, offering high stereoselectivity. | Activated glycosyl donors | researchgate.net |
| Lipases | Can be used as biocatalysts for esterification reactions, such as attaching the caffeoyl moiety. | Hydroxycinnamic acids, Galactoconjugates | nih.gov |
Biotechnological Production through Plant Cell Cultures
Biotechnological production using plant cell suspension cultures is a promising alternative to chemical synthesis or extraction from wild plants for obtaining acetylacteoside and other related phenylethanoid glycosides (PhGs). researchgate.net This method involves growing plant cells in sterile, controlled liquid media within bioreactors. These undifferentiated cells retain the genetic information to produce the secondary metabolites found in the parent plant. Cell cultures from plants known to produce acteoside, such as Cistanche deserticola, have been established to produce these valuable compounds. researchgate.net The production process can be manipulated and optimized to enhance the yield of the target molecules.
One common strategy is elicitation , where stress-inducing agents (elicitors) are added to the culture medium. These elicitors, which can be biotic (e.g., chitosan, yeast extract) or abiotic (e.g., methyl jasmonate), trigger defense responses in the plant cells, often leading to a significant increase in the production of secondary metabolites like acteoside. researchgate.net The acteoside produced can then be isolated and, if necessary, chemically or enzymatically acetylated to yield acetylacteoside.
Analytical Methodologies for Acetylacteoside Quantification
Chromatographic Quantification Techniques
Chromatographic methods are fundamental for separating acetylacteoside from complex mixtures, allowing for its precise measurement. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, UV)
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detectors (DAD) or Ultraviolet (UV) detectors is a robust and widely used method for the quantification of acetylacteoside. These methods rely on the principle that acetylacteoside absorbs UV light at specific wavelengths, allowing for its detection and quantification.
Several studies have established HPLC-DAD methods for the simultaneous determination of acetylacteoside alongside other phenylethanoid glycosides in plant extracts like Cistanche deserticola. nih.govnih.gov In a typical setup, chromatographic separation is achieved on a C18 reversed-phase column, such as an Agilent Eclipse XDB-C18 (5 μm, 4.6 mm × 250 mm). nih.govnih.gov A gradient elution is commonly used to effectively separate multiple components in the sample. The mobile phase often consists of an aqueous solution with a small percentage of acid, like 0.1% formic acid, and an organic solvent, such as methanol (B129727). nih.govnih.gov The flow rate is generally maintained around 1.0 mL/min. nih.gov Detection is typically set at a wavelength of 330 nm, where phenylethanoid glycosides exhibit strong absorbance. nih.govnih.gov
The combination of HPLC with mass spectrometry (MS) can further confirm the identity of the quantified peaks. nih.gov
Table 1: Example HPLC Method Parameters for Acetylacteoside Quantification
| Parameter | Specification | Source |
|---|---|---|
| Column | Agilent Eclipse XDB-C18 (5 μm, 4.6 mm × 250 mm) | nih.govnih.gov |
| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol | nih.govnih.gov |
| Detection Wavelength | 330 nm | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 μm).
UPLC methods have been successfully applied to analyze acetylacteoside in different parts of cultivated Cistanche deserticola. nih.govupc.edu These methods utilize columns like the Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm). nih.gov The mobile phase often consists of acetonitrile (B52724) and water containing 0.2% formic acid, run with a gradient elution program at a flow rate of 0.4 mL/min. nih.govupc.edu To ensure optimal separation, the column temperature is precisely controlled, for instance, at 30°C. nih.govupc.edu Similar to HPLC, the detection wavelength is set at 330 nm for quantifying phenylethanoid glycosides. nih.gov The enhanced separation capabilities of UPLC are particularly useful for resolving closely related isomers and analyzing complex extracts. upc.edu
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) provides superior selectivity and sensitivity for quantification, especially at low concentrations. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing acetylacteoside.
Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive quantification technique performed on a triple quadrupole mass spectrometer. cuni.cz In an MRM experiment, the first quadrupole is set to select a specific precursor ion (the molecular ion of the analyte, in this case, acetylacteoside). This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor for a specific, characteristic fragment ion (product ion). cuni.cz This specific precursor-to-product ion transition is unique to the target compound, which minimizes interference from other components in the matrix and results in a very low signal-to-noise ratio. cuni.czeurl-pesticides.eu
While MRM is a standard for targeted quantification in complex biological matrices, specific, validated precursor-product ion transitions for acetylacteoside are not detailed in the available research. However, for the structurally similar compound acteoside, an MRM transition of m/z 623 → 161 has been utilized for its quantification. nih.gov Given the structural similarity, a comparable strategy would be applicable for acetylacteoside, though the specific mass-to-charge ratios would need to be determined and optimized. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q/TOF-MS), has also been used to identify and quantify acetylacteoside based on its accurate mass and fragmentation patterns. nih.gov
Method Validation Parameters (Linearity, Precision, Accuracy, Recovery)
To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated. Key validation parameters include linearity, precision, accuracy, and recovery.
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. For the quantification of acetylacteoside and related compounds by HPLC-DAD, excellent linearity has been reported, with correlation coefficients (R²) greater than 0.9998. nih.gov
Precision: Precision measures the closeness of agreement between a series of measurements from the same sample. It is typically expressed as the relative standard deviation (RSD). For UPLC methods, the RSDs for the relative retention time and relative peak area of common peaks, including acetylacteoside, have been found to be below 0.87% and 1.47%, respectively, indicating high precision. nih.gov
Accuracy: Accuracy reflects how close the measured value is to the true value. For related phenylethanoid glycosides, accuracy values have been reported between 96.48% and 105.81%. researchgate.net
Recovery: Recovery experiments are performed to determine the efficiency of the extraction process from a complex matrix. For phenylethanoid glycosides, including acetylacteoside, recovery values have been demonstrated to be in the range of 93.65% to 109.79%. nih.gov
These validation results confirm that the developed chromatographic methods are precise, accurate, and sensitive enough for the simultaneous quantitative analysis of acetylacteoside. nih.gov
Table 2: Summary of Method Validation Parameters for Acetylacteoside and Related Glycosides
| Parameter | Observed Value | Technique | Source |
|---|---|---|---|
| Linearity (R²) | > 0.9998 | HPLC-DAD | nih.gov |
| Precision (RSD) | < 1.47% (for peak area) | UPLC | nih.gov |
| Accuracy | 96.48% - 105.81% | LC-MS/MS | researchgate.net |
| Recovery | 93.65% - 109.79% | HPLC-DAD | nih.gov |
Q & A
Q. What validated analytical methods are recommended for quantifying Acetylacteoside in plant extracts?
To ensure accuracy, use ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) for identification and quantification, as it provides high sensitivity and resolution . For routine analysis, reverse-phase HPLC with a C18 column and UV detection (e.g., 330 nm) is effective, validated by precision (intraday RSD ≤1.32%) and recovery rates (97.6–102.2%) . Solubility optimization (e.g., using methanol or DMSO) is critical for sample preparation .
Q. How can researchers confirm the structural identity of Acetylacteoside in novel plant sources?
Combine NMR spectroscopy (¹H, ¹³C, and 2D experiments) with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₃₁H₃₈O₁₆, MW 666.62) . Cross-reference spectral data with published libraries (e.g., CAS 94492-24-7) and validate purity via HPLC (>95%) .
Q. What in vitro models are suitable for preliminary screening of Acetylacteoside’s antioxidant activity?
Use NADPH/CCl₄-induced lipid peroxidation assays in rat liver microsomes to measure inhibition of malondialdehyde (MDA) formation . Pair with DPPH radical scavenging assays (IC₅₀ values) to assess free radical quenching, ensuring interday RSD ≤1.89% for reproducibility .
Advanced Research Questions
Q. How can contradictory findings in Acetylacteoside’s neuroprotective efficacy across studies be resolved?
Conduct dose-response studies (e.g., 10–100 μM) in multiple neuronal cell lines (e.g., SH-SY5Y, PC12) under standardized oxidative stress conditions (e.g., H₂O₂ or Aβ-induced toxicity). Use RNA-seq or proteomic profiling to identify differential pathway activation (e.g., Nrf2/ARE, PI3K/Akt) and validate via siRNA knockdown . Address variability by reporting experimental parameters (e.g., cell passage number, serum-free conditions) .
Q. What experimental designs optimize mechanistic studies of Acetylacteoside’s anti-atherosclerotic effects?
Employ ApoE⁻/⁻ mice fed a high-fat diet to model atherosclerosis. Administer Acetylacteoside (10–50 mg/kg/day) and measure plaque burden via histology and biomarkers (e.g., IL-6, ox-LDL). Include cohorts treated with statins as positive controls. Use untargeted metabolomics to link metabolic shifts (e.g., bile acid synthesis) to observed effects .
Q. How should researchers address discrepancies in Acetylacteoside’s bioavailability across pharmacokinetic studies?
Standardize bioanalytical protocols :
- Use LC-MS/MS with deuterated internal standards (e.g., N-Acetyl-d3-alanine) to minimize matrix effects .
- Report pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) in both fasted and fed states, as solubility varies with lipid content .
- Compare administration routes (oral vs. intraperitoneal) to assess first-pass metabolism limitations .
Q. What statistical methods are critical for interpreting conflicting results in Acetylacteoside’s glucose tolerance improvement?
Apply mixed-effects models to account for inter-animal variability in oral glucose tolerance tests (OGTT). Perform meta-analysis of existing datasets to identify moderators (e.g., diet composition, Acetylacteoside purity). Use Bland-Altman plots to evaluate assay concordance when comparing glucose oxidase vs. hexokinase methods .
Methodological Guidance
Q. How to design a robust structure-activity relationship (SAR) study for Acetylacteoside derivatives?
- Synthesize analogs with modifications at the acetyl group (e.g., 6-Acetylacteoside, CAS 441769-43-3) .
- Test bioactivity (e.g., antioxidant IC₅₀, EC₅₀ for glucose uptake) using parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with permeability .
- Apply molecular docking to predict interactions with targets like α-glucosidase or Keap1 .
Q. What protocols ensure reproducibility in Acetylacteoside’s in vitro hepatoprotective assays?
Q. How to validate Acetylacteoside’s purity and stability in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
